2-Bromo-5-(chloromethyl)-4-methylpyridine
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Overview
Description
2-Bromo-5-(chloromethyl)-4-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chloromethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(chloromethyl)-4-methylpyridine typically involves the bromination and chloromethylation of 4-methylpyridine. One common method includes the following steps:
Bromination: 4-Methylpyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 2-position.
Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde and hydrochloric acid, often in the presence of a Lewis acid catalyst like zinc chloride, to introduce the chloromethyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(chloromethyl)-4-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromine or chloromethyl groups.
Oxidation: The major product is 2-Bromo-5-(chloromethyl)-4-carboxypyridine.
Reduction: The major product is 4-methylpyridine.
Scientific Research Applications
2-Bromo-5-(chloromethyl)-4-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(chloromethyl)-4-methylpyridine depends on its specific application
Nucleophilic Substitution: The bromine and chloromethyl groups can react with nucleophiles, leading to the formation of new bonds and functional groups.
Oxidation and Reduction: The methyl group can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloro-5-(chloromethyl)-4-methylpyridine: Contains a chlorine atom instead of bromine, which can affect its reactivity and selectivity in chemical reactions.
2-Bromo-5-methylpyridine: Lacks the chloromethyl group, resulting in different chemical behavior and applications.
Uniqueness
2-Bromo-5-(chloromethyl)-4-methylpyridine is unique due to the presence of both bromine and chloromethyl groups, which provide multiple sites for chemical modification. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-5-(chloromethyl)-4-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKDUUAZRKXZJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CCl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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